molecular formula C11H15N3O7 B1299822 2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide CAS No. 53784-33-1

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide

Cat. No.: B1299822
CAS No.: 53784-33-1
M. Wt: 301.25 g/mol
InChI Key: LMAJKBXVWKPVDF-LMLFDSFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide (TAAX) is a synthetic compound with a wide range of potential applications in the fields of biochemistry and molecular biology. It is a highly reactive compound that can be used to synthesize and modify other molecules, as well as to catalyze a variety of biochemical reactions. TAAX has been used in a variety of research applications, including the synthesis of polysaccharides, the study of protein-nucleic acid interactions, and the study of enzyme-catalyzed reactions.

Scientific Research Applications

Click Chemistry and Triazole Synthesis

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide is utilized in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is regioselective for 1,4-disubstituted 1,2,3-triazoles, which are significant due to their stability and wide range of biological activities. The process is notable for its high yield, selectivity, and the ability to proceed under mild conditions, making it an essential tool in drug discovery and the development of new materials (Kaushik et al., 2019).

Antioxidant Activity Analysis

In the context of analyzing antioxidant activity, this compound may be involved in the synthesis of compounds used in various assays. These include the ORAC, HORAC, TRAP, and TOSC tests, which are based on the transfer of a hydrogen atom, and electron transfer-based tests such as CUPRAC and FRAP. The compound's role in synthesizing analytes or intermediates for these assays underscores its importance in biochemical research focused on understanding oxidative stress and developing antioxidant therapies (Munteanu & Apetrei, 2021).

Development of Energetic Materials

Research into high-energy density materials (HEDMs) also employs azides like this compound for the synthesis of azine energetic compounds. These compounds are investigated for their potential applications in propellants and explosives, where they may enhance performance while reducing sensitivity and improving detonation properties. The synthesis and application of these materials require careful handling of azides, which are key intermediates in generating nitrogen-rich heterocycles (Yongjin & Shuhong, 2019).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the synthesis of triazole derivatives, including those derived from this compound, is of particular interest due to their broad spectrum of biological activities. These activities range from antimicrobial and antifungal to anti-inflammatory, antiviral, and anticancer properties. The versatility of triazoles makes them valuable scaffolds for designing new therapeutic agents (Ohloblina, 2022).

Safety and Hazards

This compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide plays a crucial role in biochemical reactions, particularly in the synthesis of glycosidic bonds. It interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, it can be used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules . The azide group in this compound allows it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying glycoproteins and glycolipids on the cell surface . This modification can alter cell-cell interactions, signal transduction, and immune responses. Additionally, this compound can impact gene expression by influencing the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its azide group. This group can form covalent bonds with alkyne-containing molecules via a cycloaddition reaction, resulting in the formation of triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. Additionally, this compound can inhibit or activate enzymes by modifying their glycosylation patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of altered glycosylation patterns and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical modifications .

Metabolic Pathways

This compound is involved in several metabolic pathways related to carbohydrate metabolism. It interacts with glycosyltransferases and other enzymes that catalyze the formation and modification of glycosidic bonds . The compound can also affect metabolic flux by altering the levels of key metabolites involved in glycosylation processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity, as it may interact with different biomolecules depending on its cellular environment . For example, the compound may be directed to the Golgi apparatus, where it can participate in glycosylation reactions .

Properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O7/c1-5(15)19-8-4-18-11(13-14-12)10(21-7(3)17)9(8)20-6(2)16/h8-11H,4H2,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAJKBXVWKPVDF-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369332
Record name ST50306943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53784-33-1
Record name ST50306943
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.